REACTION_SMILES
|
[Br:2][c:3]1[cH:4][c:5]([Cl:9])[cH:6][cH:7][cH:8]1.[Mg:1].[N:10]#[C:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[S:18]([OH:19])(=[O:20])(=[O:21])[OH:22]>>[c:3]1([C:11]([c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)=[O:19])[cH:4][c:5]([Cl:9])[cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1ccccc1)c1cccc(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |